Key Intermediate for HCV Protease Inhibitors (Patented Route)
3-Bromo-7-methoxyquinolin-4(1H)-one is explicitly claimed as an intermediate in the Boehringer Ingelheim patent for the preparation of agents for treating Hepatitis C viral (HCV) infections [1]. This patent establishes a direct industrial-synthetic link to a high-value therapeutic area. While many quinolinones are studied for bioactivity, the specific C3-bromo substitution is required for the downstream synthetic transformations described in the patent, distinguishing it from non-brominated or differently halogenated analogs.
| Evidence Dimension | Utility as a patent-protected synthetic intermediate for HCV therapeutics |
|---|---|
| Target Compound Data | Explicitly included in Formula (I) as a bromo-substituted quinoline intermediate |
| Comparator Or Baseline | Non-brominated quinolines or other halogen analogs (e.g., chloro) are not specified for this synthetic route |
| Quantified Difference | Binary (Required vs. Not Specified) |
| Conditions | Industrial synthetic route for HCV protease inhibitors |
Why This Matters
This patent linkage provides a verifiable, procurement-relevant application that non-brominated analogs lack.
- [1] Patel, N. D., Senanayake, C. H., Tang, W., Wei, X., Yee, N. K. Process for preparing bromo-substituted quinolines. U.S. Patent No. 8,633,320. Washington, DC: U.S. Patent and Trademark Office. View Source
